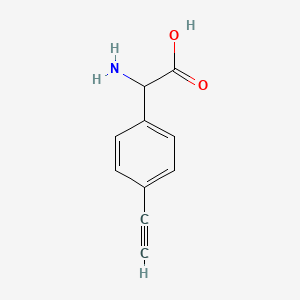

2-Amino-2-(4-ethynylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-amino-2-(4-ethynylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h1,3-6,9H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXXQKZZVKQAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Condensation of 4-Ethynylbenzaldehyde with Glycine

One of the most direct and documented routes involves the condensation of 4-ethynylbenzaldehyde with glycine under catalytic conditions to form the amino acid (2-Amino-2-(4-ethynylphenyl)acetic acid) through a Schiff base intermediate followed by reduction.

- Starting Materials: 4-ethynylbenzaldehyde and glycine.

- Catalysts: Suitable catalysts (often acidic or basic) to promote condensation.

- Solvents: Ethanol or methanol are commonly used.

- Reaction Conditions: Reflux conditions to ensure complete conversion.

- Purification: Crystallization and chromatographic techniques to achieve high purity.

- Industrial Adaptation: Continuous flow synthesis has been explored for scalability, improving yield and purity by better parameter control and automation.

This method is supported by experimental data indicating efficient conversion with good yields and reproducibility in both laboratory and industrial settings.

Catalytic Hydrogenation and Reduction Approaches

For related compounds bearing amino and phenyl groups, catalytic hydrogenation under mild conditions (30–70 °C) in alcoholic solvents (methanol or ethanol) using metal catalysts such as palladium on carbon or Raney nickel has been reported.

- Hydrogen donors like ammonium formate or ammonium acetate replace gaseous hydrogen.

- Reaction parameters such as catalyst loading (1–20% relative to substrate) and solvent ratios are optimized for high conversion.

- This method is primarily used for reduction steps in multi-step syntheses but may be applicable for final modifications or purification of amino acid derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Catalysts/Reagents | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| Condensation of 4-ethynylbenzaldehyde with glycine | 4-ethynylbenzaldehyde, glycine | Condensation, reduction | Reflux in ethanol/methanol | Acid/base catalysts | High yield, scalable | Suitable for industrial continuous flow |

| Multi-step nitro/acetophenone route | 4-hydroxy-3-nitroacetophenone | Acetylation, Vilsmeier formylation, hydrolysis | Reflux, 50–80 °C | Phosphorus oxychloride, NaOH | Moderate to high | Complex, multi-step |

| Cyanide addition and chiral resolution (analogue) | 4-hydrobenzaldehyde, NaCN | Bisulfite addition, cyanide addition, crystallization | Ambient to reflux | Sodium bisulfite, tartaric acid | High enantiomeric purity | Potential adaptation for ethynyl derivatives |

| Catalytic hydrogenation (related compounds) | Aminophenyl derivatives | Reduction | 30–70 °C, alcoholic solvents | Pd/C, Raney Ni, ammonium formate | High conversion | Useful for reduction steps |

Research Findings and Considerations

- The condensation method with 4-ethynylbenzaldehyde and glycine is the most straightforward and industrially viable route, enabling continuous flow synthesis for better control and yield.

- Multi-step synthetic sequences involving Vilsmeier reagents and base hydrolysis are well-established for introducing ethynyl groups but require careful control of reaction conditions and purification.

- Chiral resolution techniques using tartaric acid derivatives are essential for obtaining enantiomerically pure amino acids, which may be critical depending on the application.

- Catalytic hydrogenation methods provide mild and efficient reduction steps, often used in final stages or for related amino acid derivatives.

Scientific Research Applications

2-Amino-2-(4-ethynylphenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules. It may serve as a probe in studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-ethynylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the activity of key regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The ethynyl group (C≡CH) is an electron-withdrawing substituent that influences electronic distribution, steric bulk, and hydrogen-bonding capacity. Below is a detailed comparison with key analogs:

Substituent Effects on Physicochemical Properties

*Similarity scores are based on structural overlap with 2-Amino-2-(4-ethoxyphenyl)acetic acid .

Key Observations :

- Halogen substituents (e.g., Br, Cl) increase molecular weight and polarizability, enhancing hydrophobic interactions in drug-receptor binding .

- Methoxy/ethoxy groups improve solubility in polar solvents due to oxygen lone-pair donation, whereas ethynyl groups may reduce solubility due to reduced polarity .

Enzyme Inhibition

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid (a related ethynyl-containing compound) shows collagenase inhibition with IC₅₀ values comparable to dichloro analogs. Docking studies reveal hydrogen bonds (1.96–2.20 Å) with Gln215 and π–π interactions (4.13–4.25 Å) with Tyr201 in collagenase .

- 2-Amino-2-(3-bromophenyl)acetic acid is used to synthesize 2-aminoimidazole-4-ones, which exhibit neuroprotective effects in Alzheimer’s models .

Receptor Interactions

- Ibotenic acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid), a structural analog, acts as a GABA receptor agonist, highlighting the role of heterocyclic substituents in CNS activity .

Biological Activity

2-Amino-2-(4-ethynylphenyl)acetic acid, also known by its CAS number 1822548-33-3, is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing on diverse sources to provide a comprehensive overview.

- Molecular Formula : C11H11NO2

- Molecular Weight : 175.18 g/mol

- Structure : The compound features an amino group and an ethynyl-substituted phenyl ring, which contribute to its unique reactivity and interaction capabilities with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with polar residues in proteins, influencing enzyme activity and receptor binding.

- π-π Interactions : The ethynyl group can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity to target proteins.

- Signaling Pathway Modulation : By altering the activity of regulatory proteins, this compound may influence various signaling pathways critical for cellular function.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been studied as a potential inhibitor of specific cancer cell growth through its interaction with molecular targets involved in tumor progression. For instance, compounds structurally related to it have shown promising results against pancreatic cancer cells by inhibiting growth through receptor antagonism .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Its ability to modulate enzyme activity involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition Studies

Inhibition studies have demonstrated that derivatives of this compound can effectively inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating various cellular processes. For example, related compounds have shown IC50 values significantly lower than 20 nM against specific PTPs, indicating high potency .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 2-Amino-2-phenylacetic acid | Lacks ethynyl group | Different reactivity |

| 2-Amino-2-(4-methylphenyl)acetic acid | Contains a methyl group | Variations in steric properties |

| 2-Amino-2-(4-chlorophenyl)acetic acid | Presence of chlorine atom | Different electronic effects |

The presence of the ethynyl group in this compound enhances its reactivity and potential for interactions with biological targets compared to these analogs.

Case Studies

- Inhibition of mPTPB : A study highlighted the effectiveness of phenylethynyl-containing analogues in inhibiting Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), suggesting that similar structures could be developed for tuberculosis treatment .

- Anticancer Activity : Another investigation into related compounds revealed that modifications at the para position significantly improved binding affinities to cancer-related targets, indicating that structural variations can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(4-ethynylphenyl)acetic acid, considering its structural analogs?

- Methodological Answer : Synthesis of this compound can be adapted from protocols for structurally similar phenylglycine derivatives. For example, fluorinated analogs like (R)-2-Amino-2-(4-fluorophenyl)acetic acid are synthesized via asymmetric hydrogenation or enzymatic resolution to achieve stereochemical purity . The ethynyl group introduces challenges in stability; thus, Sonogashira coupling or alkyne protection strategies (e.g., trimethylsilyl groups) may be employed to prevent side reactions . Reaction parameters such as temperature (e.g., −20°C to room temperature), solvent (e.g., THF or DMF), and catalysts (e.g., palladium complexes) should be optimized for yield and enantiomeric excess.

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB or Daicel AD-H is critical for resolving enantiomers, as demonstrated for (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid . NMR spectroscopy (¹H/¹³C) combined with chiral shift reagents (e.g., Eu(hfc)₃) can confirm stereochemistry via splitting of α-proton signals. Mass spectrometry (HRMS) validates molecular weight, while polarimetry quantifies optical rotation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for handling reactive alkynes and amino acids. Use nitrile gloves, face shields, and fume hoods to avoid skin/eye contact and inhalation. Store at −20°C under inert gas (argon) to prevent oxidation. Spill containment requires neutralization with weak acids (e.g., citric acid) and disposal via hazardous waste channels, as outlined for similar acetic acid derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between this compound and its halogenated analogs?

- Methodological Answer : Contradictions may arise from substituent effects on target binding. Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 4-fluoro, 4-methoxy) and comparing IC₅₀ values in enzyme assays. Molecular docking (e.g., AutoDock Vina) can predict interactions, as shown for dichlorobenzyl analogs binding collagenase via hydrogen bonds (1.96–2.20 Å) and π-π stacking (4.13–4.25 Å) . Validate with mutagenesis studies to identify critical residues (e.g., Gln215 in collagenase).

Q. What strategies optimize the stereoselective synthesis of this compound to minimize racemization?

- Methodological Answer : Use Boc or Fmoc protecting groups for the amino moiety to stabilize the stereocenter during synthesis . Low-temperature reactions (−40°C) and non-polar solvents (e.g., hexane) reduce racemization rates. Enzymatic resolution with acylases or lipases (e.g., Candida antarctica) can enhance enantiomeric excess, as applied to 4-fluoro-D-phenylglycine . Monitor reaction progress via TLC or in situ IR spectroscopy.

Q. How can computational methods aid in predicting the interaction of this compound with target enzymes?

- Methodological Answer : Perform molecular dynamics (MD) simulations to assess binding stability and Gibbs free energy (ΔG), as demonstrated for dichlorobenzyl analogs (−6.4 to −6.5 kcal/mol) . Density Functional Theory (DFT) calculations predict electronic effects of the ethynyl group on acidity (pKa) and hydrogen-bonding capacity. Pair these with in vitro assays (e.g., SPR or ITC) to validate docking poses and kinetic parameters (Kd, Ki).

Q. What are the critical parameters for ensuring reproducibility in the synthesis of this compound derivatives?

- Methodological Answer : Key parameters include:

- Catalyst purity : Use freshly prepared palladium catalysts (e.g., Pd(PPh₃)₄) to avoid dehalogenation side reactions.

- Solvent anhydrousity : Distill THF over Na/benzophenone to eliminate water-induced side reactions.

- Stoichiometry : Maintain a 1:1.2 molar ratio of aryl halide to alkyne precursor for optimal coupling efficiency .

- Post-synthesis purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure enantiomers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.